
4-Ethynylphenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a hexyloxy group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the carbon-carbon triple bond between the ethynyl group and the phenyl ring. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of bio-derived solvents like glycerol, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynylphenyl 4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro (NO2) or halogen (X) groups .
Scientific Research Applications
4-Ethynylphenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Ethynylphenyl 4-(hexyloxy)benzoate depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylphenyl 4-(hexadecanoyloxy)benzoate: This compound has a similar structure but with a longer alkyl chain (hexadecanoyloxy) instead of hexyloxy.
4-Ethynylphenyl 4-(methoxy)benzoate: This compound has a methoxy group instead of a hexyloxy group.
4-Ethynylphenyl 4-(butoxy)benzoate: This compound has a butoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of 4-Ethynylphenyl 4-(hexyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct physical and chemical properties. The presence of the ethynyl group allows for versatile chemical modifications, while the hexyloxy group contributes to the compound’s solubility and liquid crystalline behavior. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
142663-56-7 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-ethynylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C21H22O3/c1-3-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(4-2)9-13-20/h2,8-15H,3,5-7,16H2,1H3 |
InChI Key |
PQHZHJUQEDCUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


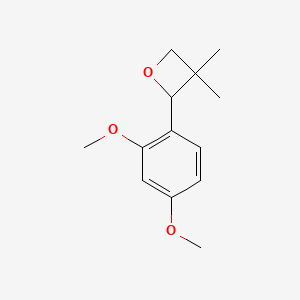
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
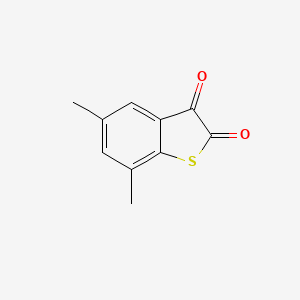

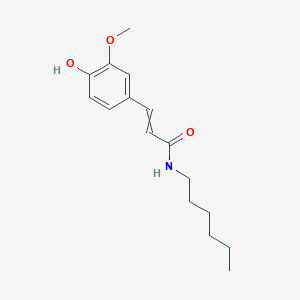
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
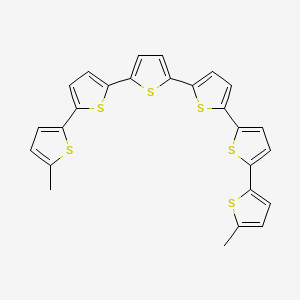
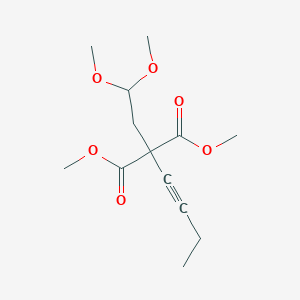
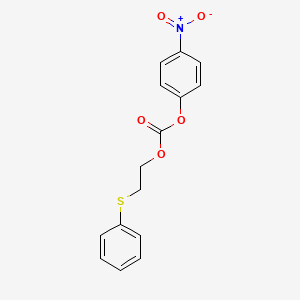
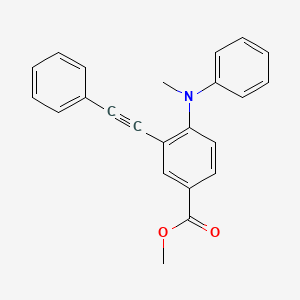
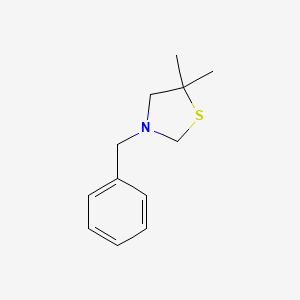
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
